molecular formula C27H27N5O5 B610975 SR 3576 CAS No. 1164153-22-3

SR 3576

Cat. No.: B610975
CAS No.: 1164153-22-3
M. Wt: 501.5 g/mol
InChI Key: MTFAYLZZDJGFGV-UHFFFAOYSA-N
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Description

  • Scientific Research Applications

    • Chemistry: SR-3576 serves as a valuable tool for studying JNK3-related pathways.
    • Biology: Researchers use it to investigate cellular stress responses, apoptosis, and inflammation.
    • Medicine: Its potential therapeutic applications include neuroprotection, anti-inflammatory effects, and cancer treatment.
    • Industry: SR-3576’s industrial applications are limited due to its research focus.
  • Mechanism of Action

    Target of Action

    SR 3576, also known as Aminopyrazole inhibitor 3576, is a highly potent and selective inhibitor of JNK3 . JNK3 is a member of the c-Jun N-terminal kinases (JNK) family, which plays a crucial role in cellular processes such as inflammation, apoptosis, and cellular differentiation .

    Mode of Action

    This compound interacts with JNK3 by binding to its active site, thereby inhibiting its activity . The inhibition of JNK3 by this compound is highly potent, with an IC50 value of 7 nM , indicating that it can effectively inhibit JNK3 even at low concentrations.

    Biochemical Pathways

    The primary biochemical pathway affected by this compound is the MAPK/ERK pathway . This pathway is involved in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting JNK3, this compound can modulate the MAPK/ERK pathway, potentially leading to altered cellular responses.

    Pharmacokinetics

    It is known that this compound is soluble in dmso , which suggests that it could be administered in a solution form for better absorption and bioavailability

    Result of Action

    The inhibition of JNK3 by this compound can lead to changes in cellular responses, given the role of JNK3 in cellular processes such as inflammation and apoptosis . .

    Preparation Methods

    • Synthetic routes: While specific synthetic methods for SR-3576 are not widely documented, medicinal chemistry efforts have led to its discovery.
    • Reaction conditions: These details remain proprietary, but researchers typically optimize reaction conditions for yield and purity.
    • Industrial production: Information on large-scale production methods is limited due to its research-oriented nature.
  • Chemical Reactions Analysis

    • SR-3576 likely undergoes reactions typical of aminopyrazole compounds:
      • Oxidation: Oxidative processes may modify functional groups.
      • Reduction: Reduction reactions could lead to the formation of related derivatives.
      • Substitution: Substituents on the aminopyrazole ring may be replaced.
    • Common reagents: These would include oxidants, reducing agents, and nucleophiles.
    • Major products: SR-3576 derivatives resulting from these reactions are not explicitly reported.
  • Comparison with Similar Compounds

    Properties

    IUPAC Name

    3-[4-[(3-methylphenyl)carbamoylamino]pyrazol-1-yl]-N-(3,4,5-trimethoxyphenyl)benzamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C27H27N5O5/c1-17-7-5-9-19(11-17)30-27(34)31-21-15-28-32(16-21)22-10-6-8-18(12-22)26(33)29-20-13-23(35-2)25(37-4)24(14-20)36-3/h5-16H,1-4H3,(H,29,33)(H2,30,31,34)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MTFAYLZZDJGFGV-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=CC=C1)NC(=O)NC2=CN(N=C2)C3=CC=CC(=C3)C(=O)NC4=CC(=C(C(=C4)OC)OC)OC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C27H27N5O5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70743977
    Record name 3-(4-{[(3-Methylphenyl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70743977
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    501.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1164153-22-3
    Record name 3-(4-{[(3-Methylphenyl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70743977
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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